molecular formula C16H13N3O2S B2733670 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine CAS No. 1553689-21-6

4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine

Cat. No.: B2733670
CAS No.: 1553689-21-6
M. Wt: 311.36
InChI Key: HNVXBXHFWKAJLA-UHFFFAOYSA-N
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Description

4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine is an organic compound that features a nitro group, a thiazole ring, and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Nitro Group: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the thiazole ring with the nitro-substituted aromatic amine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

    Reduction: Formation of 4-amino-2-(4-p-tolyl-thiazol-2-yl)-phenylamine.

    Substitution: Formation of halogenated derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine depends on its application:

    Antibacterial Activity: The compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(4-methylthiazol-2-yl)-phenylamine
  • 2-(4-p-Tolyl-thiazol-2-yl)-aniline

Uniqueness

4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-2-4-11(5-3-10)15-9-22-16(18-15)13-8-12(19(20)21)6-7-14(13)17/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVXBXHFWKAJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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